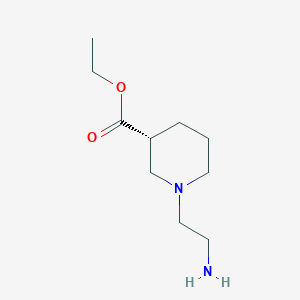![molecular formula C9H9ClN2O B12976703 7-Chloro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B12976703.png)
7-Chloro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of biological activities, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties . This compound, in particular, has been studied for its potential therapeutic applications and its unique chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one can be achieved through several methods. One common approach involves the acylation reaction between 4-chloroaniline and succinic anhydride to obtain 4-(4-chloroaniline)-4-oxobutyric acid. This intermediate then undergoes an intramolecular Friedel-Craft reaction to form 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one. Further reactions with ethylene glycol and subsequent reduction and de-ketalation steps yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and efficient synthetic routes. For example, the use of isocyanide reagents in one-pot condensation reactions has been reported to produce imidazobenzodiazepine intermediates, which can be further processed to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzodiazepine core.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted benzodiazepines, which can have different pharmacological properties depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
7-Chloro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one has been extensively studied for its applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of other benzodiazepine derivatives.
Biology: The compound has shown potential in modulating biological pathways and has been used in studies related to neurotransmitter regulation.
Medicine: Its pharmacological properties make it a candidate for developing new therapeutic agents for treating CNS disorders.
Industry: The compound’s unique chemical structure allows for its use in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 7-Chloro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one involves its interaction with specific molecular targets in the central nervous system. It primarily acts on the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties . The compound’s binding to these receptors modulates the opening of chloride channels, resulting in hyperpolarization of neurons and reduced neuronal excitability .
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another well-known benzodiazepine with similar anxiolytic and sedative properties.
Midazolam: An imidazobenzodiazepine with potent sedative and hypnotic effects.
Alprazolam: A triazolobenzodiazepine used for its anxiolytic properties.
Uniqueness
7-Chloro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one is unique due to its specific chemical structure, which allows for distinct interactions with GABA receptors compared to other benzodiazepines. This uniqueness contributes to its varied pharmacological profile and potential therapeutic applications .
Propiedades
Fórmula molecular |
C9H9ClN2O |
|---|---|
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
7-chloro-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C9H9ClN2O/c10-6-1-2-7-8(5-6)11-4-3-9(13)12-7/h1-2,5,11H,3-4H2,(H,12,13) |
Clave InChI |
AFDKVXIBMVWKAP-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C(C=CC(=C2)Cl)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,8aR)-N,N-Dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12976631.png)
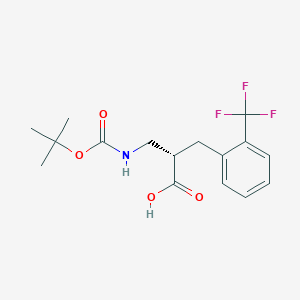
![Dimethyl [bromo(4-nitrophenyl)methylidene]propanedioate](/img/structure/B12976644.png)
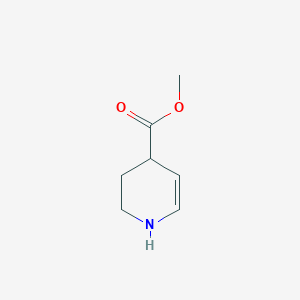

![2,7-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B12976657.png)
![Pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde](/img/structure/B12976658.png)
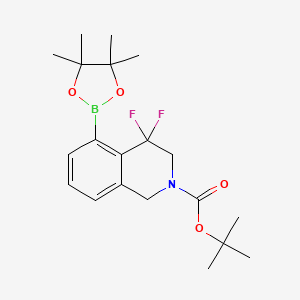
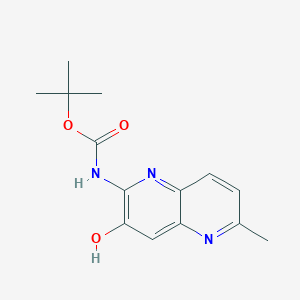
![6-Chloro-2-((2-chloro-4-fluorophenoxy)methyl)-3-methylpyrimidin-4[3H]-one](/img/structure/B12976669.png)



